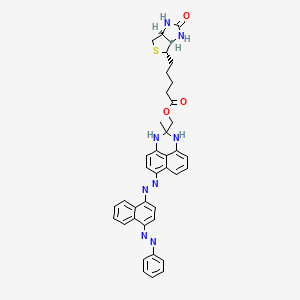![molecular formula C16H21O4PRe B14079825 Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- CAS No. 101697-78-3](/img/structure/B14079825.png)
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- is a complex organometallic compound that features rhenium as the central metal atom coordinated with four carbonyl (CO) groups and a tris(2-methylpropyl)phosphine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- typically involves the reaction of rhenium pentacarbonyl bromide (Re(CO)5Br) with tris(2-methylpropyl)phosphine in an organic solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the substitution of one carbonyl group by the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl ligands can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(V) complexes, while substitution reactions can produce a variety of rhenium-phosphine or rhenium-amine complexes .
科学研究应用
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- has several scientific research applications:
作用机制
The mechanism by which rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- exerts its effects involves the coordination of the rhenium center with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. In biological systems, the compound can interact with cellular components, leading to selective targeting of cancer cells and other biological effects .
相似化合物的比较
Similar Compounds
Rhenium tricarbonyl complexes: These compounds share similar structural features but differ in the number and type of ligands attached to the rhenium center.
Rhenium dicarbonyl complexes: These complexes have two carbonyl groups and may include other ligands such as amines or phosphines.
Uniqueness
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
101697-78-3 |
|---|---|
分子式 |
C16H21O4PRe |
分子量 |
494.52 g/mol |
InChI |
InChI=1S/C16H21O4P.Re/c1-13(2)10-21(12-20,11-14(3)4)16(9-19)15(5-7-17)6-8-18;/h5-6,13-15H,10-11H2,1-4H3; |
InChI 键 |
LMPQRYKXSDXRPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CP(=C=O)(CC(C)C)C(=C=O)C(C=C=O)C=C=O.[Re] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
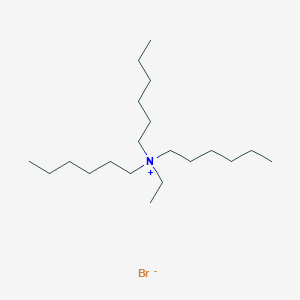
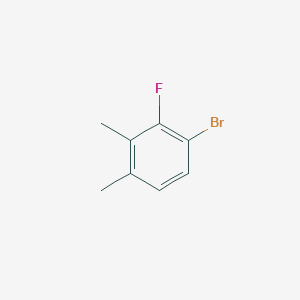
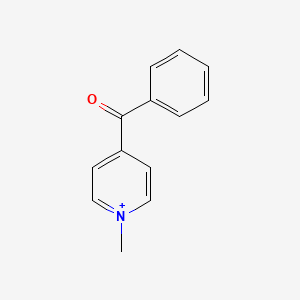
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)

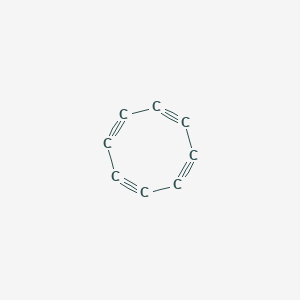

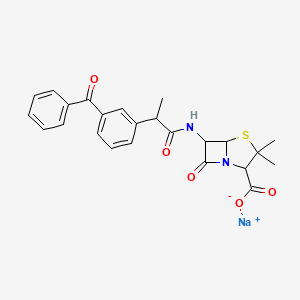
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)
